molecular formula C17H14ClN3O2S B2866324 2-(4-chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide CAS No. 946361-30-4

2-(4-chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No. B2866324
CAS RN: 946361-30-4
M. Wt: 359.83
InChI Key: VSNOJFUGRQYKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, also known as CMPTA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological effects.

Scientific Research Applications

Antiproliferative Activity

Researchers have synthesized various substituted thiazole derivatives linked to pyridine, exploring their antiproliferative activity against different cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). Some compounds demonstrated promising anticancer activity, particularly against MCF-7 and HepG2 cell lines, with significant IC50 values. This highlights the potential of such compounds in cancer treatment research (Alaa M. Alqahtani & A. Bayazeed, 2020).

Antimicrobial Profile

The antimicrobial efficacy of new Schiff bases and Thiazolidinone derivatives has been evaluated, revealing that some synthesized compounds exhibit notable antibacterial and antifungal activities. This suggests their potential as leads for developing new antimicrobial agents (N. Fuloria, S. Fuloria, & R. Gupta, 2014).

Metabolic Stability Improvement

Studies on the structural modifications of compounds to improve metabolic stability have been conducted, particularly focusing on inhibitors of PI3Kα and mTOR. Adjustments in the heterocyclic rings have been explored to reduce metabolic deacetylation, aiming to enhance the therapeutic potential of these compounds (Markian M Stec et al., 2011).

Biological Activities Exploration

Exploratory synthesis of novel compounds has been performed to uncover their potential biological activities, including antifungal and insecticidal properties. This line of research is crucial for discovering new bioactive molecules with applications in agriculture and medicine (Zhou Bing-se, 2013).

Spectroscopic and Quantum Mechanical Studies

The synthesis followed by spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs have been undertaken. These studies aim at understanding the electronic properties and potential applications of these compounds in dye-sensitized solar cells (DSSCs), showcasing their light harvesting efficiency and potential in photovoltaic applications (Y. Mary et al., 2020).

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-11-8-13(18)2-3-15(11)23-9-16(22)21-17-20-14(10-24-17)12-4-6-19-7-5-12/h2-8,10H,9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNOJFUGRQYKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.